REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1[C:12]2[CH:13]=[CH:14][N:15]([S:20]([C:23]3[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[C:16]=2[CH:17]=[CH:18][CH:19]=1)=O.O>O1CCCC1>[OH:8][CH2:9][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][N:15]2[S:20]([C:23]1[CH:24]=[CH:25][C:26]([CH3:27])=[CH:28][CH:29]=1)(=[O:22])=[O:21] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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1.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
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165 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Name
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1-tosylindole-4-carboxylic-acid-methylester
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Quantity
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16.45 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2C=CN(C2C=CC1)S(=O)(=O)C1=CC=C(C)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the precipitate is filtered off
|
Type
|
WASH
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Details
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washed out with acetic-acid-ethylester
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Type
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CONCENTRATION
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Details
|
the filtrates are concentrated
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Type
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CUSTOM
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Details
|
The raw product (15.97 g) is crystallized out of diisopropylether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C2C=CN(C2=CC=C1)S(=O)(=O)C1=CC=C(C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |